molecular formula C₅₅H₈₁N₁₃O₁₈S B612716 216862-58-7 CAS No. 216862-58-7

216862-58-7

Cat. No.: B612716
CAS No.: 216862-58-7
M. Wt: 1244.37
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Description

Overview of Epstein-Barr Virus Pathobiology and Immune Evasion

Epstein-Barr virus (EBV), a member of the gamma-herpesvirus family, is one of the most common human viruses, infecting over 90% of the global adult population. mdpi.comresearchgate.netamegroups.org Transmission typically occurs through oral saliva, after which the virus establishes a lifelong, persistent infection within the host. amegroups.orgfrontiersin.org EBV's life cycle encompasses two main phases: a lytic replication phase and a latent phase. mdpi.comfrontierspartnerships.org The virus primarily infects B lymphocytes and epithelial cells. mdpi.comfrontiersin.org Following initial infection, EBV drives the proliferation and transformation of naive B cells, which then can differentiate into memory B cells. These memory cells serve as a major reservoir for viral latency, where the expression of most viral genes is silenced to avoid immune detection. mdpi.comamegroups.org

Despite its ubiquity and the host's robust immune response, EBV has developed sophisticated strategies to evade both innate and adaptive immunity, ensuring its persistence. mdpi.comresearchgate.netfrontiersin.org During its latent phase, the virus minimizes the expression of viral proteins to limit the presentation of viral antigens to the immune system. mdpi.comresearchgate.net The few latent proteins expressed, such as EBV nuclear antigen 1 (EBNA1), have mechanisms to avoid processing and presentation. amegroups.org During the lytic phase, when a full repertoire of over 80 viral proteins is expressed to produce new virions, EBV employs multiple tactics to counteract the immune system. researchgate.net These strategies include interfering with antigen presentation pathways for both CD4+ and CD8+ T cells, producing viral molecules that mimic host immunosuppressive cytokines (e.g., viral IL-10), and downregulating molecules that would trigger immune recognition. researchgate.netfrontiersin.orgmdpi.com This complex interplay allows EBV to maintain a lifelong presence and is linked to various diseases, including infectious mononucleosis and several types of cancers like Burkitt's lymphoma and nasopharyngeal carcinoma. frontiersin.orgfrontierspartnerships.orgfrontiersin.org

Principles of Antigen Presentation and T-Cell Recognition in Viral Infections

The adaptive immune response to viral infections is critically dependent on the presentation of viral antigens to T cells. This process is mediated by major histocompatibility complex (MHC) molecules on the surface of cells. pnas.orgwikipedia.org There are two primary pathways for antigen presentation that activate two main types of T cells: CD8+ cytotoxic T cells and CD4+ helper T cells. nih.gov

MHC Class I Pathway: Nearly all nucleated cells can present antigens via MHC class I molecules. wikipedia.org When a virus infects a cell, its proteins are synthesized within the cell's cytoplasm. Some of these proteins are broken down into small peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP). frontiersin.org Inside the ER, peptides with the correct size and sequence bind to MHC class I molecules, which then travel to the cell surface. nih.gov CD8+ cytotoxic T cells use their T-cell receptors (TCRs) to recognize these specific viral peptide-MHC class I complexes. pnas.org This recognition triggers the CD8+ T cells to kill the infected cell, thereby controlling the spread of the virus. pnas.orgnih.gov

MHC Class II Pathway: This pathway is primarily used by professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells. wikipedia.orgnih.govportlandpress.com These cells take up extracellular antigens, like viral particles or debris from infected cells, through phagocytosis or endocytosis. wikipedia.orgnih.gov The antigens are degraded into peptides within endosomal compartments. These peptides then bind to MHC class II molecules, which are subsequently displayed on the APC surface. nih.gov CD4+ helper T cells recognize these peptide-MHC class II complexes. nih.gov Once activated, CD4+ T cells orchestrate the wider immune response by producing cytokines that enhance the killing activity of CD8+ T cells, promote B cell antibody production, and activate other immune cells. nih.gov

Viruses, including EBV, have evolved numerous mechanisms to interfere with these pathways to evade T-cell recognition. frontiersin.orgplos.org For instance, the EBV lytic protein BNLF2a is known to inhibit the TAP transporter, directly blocking the supply of viral peptides for MHC class I presentation. frontiersin.org

The EBV Rta Protein: Role in Lytic Replication and Immune Interactions

The Replication and Transcription Activator (Rta) protein, encoded by the BRLF1 gene, is a critical immediate-early transcription factor that, along with another protein called Zta (or ZEBRA), initiates the switch of EBV from its latent state to the lytic replication cycle. frontierspartnerships.orgfrontiersin.orgnih.govnih.gov The expression of Rta and Zta triggers a cascade of viral gene activation, leading to the production of numerous proteins required for viral DNA replication and the assembly of new virus particles. frontiersin.orgnih.govresearchgate.net

Rta functions as a potent transcriptional activator. nih.gov It binds to specific DNA sequences known as Rta-responsive elements (RREs) in the promoters of many EBV lytic genes, directly activating their expression. frontierspartnerships.org It can also activate genes indirectly by modulating cellular signaling pathways. frontierspartnerships.org Research has shown that Rta is indispensable for lytic DNA replication, playing roles beyond just activating the genes for replication machinery. nih.govresearchgate.net It appears to have a direct function at the origin of lytic replication (oriLyt). nih.govresearchgate.net

Beyond its central role in replication, Rta also influences the host cell environment. It can manipulate the cell cycle, with some studies showing it can induce an arrest at the G1/S transition, potentially creating a more favorable environment for viral replication. frontierspartnerships.orgnih.gov The compound 216862-58-7 , also known as CEF14, is the HLA A24-restricted peptide epitope derived from amino acids 28-37 of the EBV Rta protein. chemicalbook.comtargetmol.com As an antigenic peptide, it represents a target for the host's T-cell immune response, specifically for CD8+ T cells in individuals with the corresponding HLA-A24 MHC class I molecule. The ability of the immune system to recognize this peptide is a key component of controlling lytic infection.

Data Tables

Table 1: Key Proteins in EBV Lytic Cycle and Immune Interaction

Protein/Molecule Function Role in EBV Life Cycle
Rta (BRLF1) Immediate-early transcription factor Co-initiates the switch from latent to lytic phase; activates lytic gene expression; essential for lytic DNA replication. frontiersin.orgnih.govnih.gov
Zta (BZLF1) Immediate-early transcription factor Co-initiates the lytic cycle with Rta; binds to the origin of lytic replication (oriLyt). frontiersin.orgnih.govnih.gov
BNLF2a Lytic phase protein Inhibits the TAP transporter, blocking peptide loading onto MHC class I molecules. frontiersin.org

| vIL-10 (BCRF1) | Viral cytokine homolog | Suppresses pro-inflammatory cytokine production, dampening the immune response. researchgate.netfrontiersin.org |

Table 2: Compound Information

Compound Name/Identifier CAS Number Description Relevance

Properties

CAS No.

216862-58-7

Molecular Formula

C₅₅H₈₁N₁₃O₁₈S

Molecular Weight

1244.37

sequence

One Letter Code: DYCNVLNKEF

Origin of Product

United States

Characterization and Structural Analysis of Cef14: the Ebv Rta Protein 28 37 Epitope

Elucidation of CEF14 Sequence and Origin from EBV Rta Protein

CEF14 is a specific fragment of the EBV Rta protein, corresponding to amino acid residues 28-37. nih.gov Its sequence has been identified as Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe, with the one-letter code DYCNVLNKEF. medchemexpress.comgenscript.comaltabioscience.com The Rta protein itself is a key transactivator involved in switching the virus from its latent state to the lytic cycle, making it an important target for the host's immune system. nih.gov The identification of CEF14 as a cytotoxic T lymphocyte (CTL) epitope highlights the role of lytic cycle proteins in the immune surveillance of EBV-infected cells. nih.gov

Table 1: CEF14 Peptide Information

Property Detail
CAS Number 216862-58-7
Common Name CEF14, EBV Rta Protein (28-37)
Sequence Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe (DYCNVLNKEF)
Molecular Formula C55H81N13O18S
Molecular Weight 1244.38 g/mol
Source Protein Epstein-Barr Virus (EBV) Immediate-early Transactivator Rta
Epitope Location Amino acids 28-37

Data sourced from multiple references. nih.govmedchemexpress.comgenscript.comaltabioscience.com

Specificity of CEF14 for HLA-A*24:02 Presentation

The immune recognition of CEF14 is highly specific and is mediated by the Human Leukocyte Antigen (HLA) class I molecule HLA-A24:02. nih.govgenscript.com HLA-A24:02 is a prevalent HLA allele, particularly in East Asian populations, making the study of its peptide ligands, like CEF14, relevant for understanding immune responses in these demographics. nih.gov The presentation of CEF14 by HLA-A*24:02 on the surface of infected cells allows for its recognition by specific CD8+ T cells, which can then eliminate the infected cells. nih.gov

Peptide Binding Motifs and Anchor Residues

The binding of peptides to HLA class I molecules is a highly selective process governed by the presence of specific anchor residues within the peptide sequence that fit into corresponding pockets (B and F pockets) of the HLA binding groove. nih.govfrontiersin.org For HLA-A*24:02, the primary anchor residues are well-defined.

Position 2 (P2) Anchor: This position preferentially binds aromatic residues such as Tyrosine (Y) or Phenylalanine (F). nih.govuniprot.org Tyrosine is considered a stronger anchor at this position than Phenylalanine. nih.gov In the CEF14 sequence (DYCNVLNKEF), the P2 residue is Tyrosine (Y), which is an optimal anchor for HLA-A*24:02 binding.

C-terminal (PΩ) Anchor: The C-terminus of the peptide also serves as a critical anchor. For HLA-A*24:02, this position favors hydrophobic residues, particularly Phenylalanine (F), Leucine (B10760876) (L), Isoleucine (I), or Tryptophan (W). nih.govuniprot.org Bulky aromatic residues like Phenylalanine and Tryptophan are stronger anchors than the aliphatic ones. nih.gov CEF14 terminates with Phenylalanine (F), fulfilling this requirement for strong binding.

Other residues can also contribute to binding stability through secondary interactions. For instance, negatively charged residues at position 4 (p4) have been shown to enhance the stability of the peptide-HLA-A*24:02 complex through interactions with positively charged HLA residues like Arginine-65 (R65). kavrakilab.org

Table 2: Anchor Residue Analysis for CEF14 (DYCNVLNKEF) and HLA-A*24:02

Peptide Position CEF14 Residue Role in Binding Preferred HLA-A*24:02 Motif
P2 Tyrosine (Y) Primary Anchor Tyrosine (Y) , Phenylalanine (F)
PΩ (P10) Phenylalanine (F) Primary Anchor Phenylalanine (F) , Tryptophan (W), Isoleucine (I), Leucine (L)

Data compiled from multiple studies. nih.govuniprot.org

Theoretical Prediction of HLA-Peptide Binding Affinity

Computational algorithms are widely used to predict the binding affinity of peptides to HLA molecules. nih.govimmuneepitope.orgbiorxiv.org These tools, such as NetMHCpan, analyze the peptide sequence for the presence and quality of anchor residues and other factors that influence binding. nih.gov The presence of a strong P2 anchor (Tyrosine) and a strong C-terminal anchor (Phenylalanine) in the CEF14 sequence suggests a high predicted binding affinity for HLA-A24:02. nih.gov Experimental binding assays, such as HLA stabilization assays, have confirmed that peptides with these canonical motifs bind effectively to HLA-A24:02 molecules. nih.govresearchgate.net The stability of the peptide-HLA complex is a critical factor for T-cell immunogenicity, and modifications to the HLA binding pocket, such as an Alanine (B10760859) to Leucine substitution at position 81 (A81L), have been shown to further enhance the presentation of HLA-A*24:02-restricted peptides. nih.govresearchgate.net

Biophysical and Conformational Studies of CEF14

Understanding the three-dimensional structure of the CEF14 peptide, both in solution and when bound to HLA-A*24:02, is crucial for a complete picture of its immunological function.

Solution-State Characterization of Peptide Conformation

In solution, short peptides like CEF14 typically exist as an ensemble of conformations rather than a single, rigid structure. nih.goviiserpune.ac.in Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to study the conformational preferences of peptides in solution. nih.govmdpi.com These studies can reveal tendencies to form secondary structures like helices or turns, which may be influenced by the amino acid sequence and solvent conditions. While specific solution-state structural data for CEF14 is not extensively published, general principles of peptide biophysics suggest it would be highly flexible. The conformation of a peptide in its free state can differ significantly from its bound state in the HLA groove. arxiv.org

Structural Modeling of CEF14-HLA-A*24:02 Complex

The structure of the peptide-HLA complex is key to its recognition by a T-cell receptor. While a specific crystal structure for CEF14 bound to HLA-A24:02 is not available in the Protein Data Bank (PDB), numerous structures of other peptides bound to HLA-A24:02 exist, providing a clear template for the interaction. rcsb.orgnih.govresearchgate.net

Computational modeling and molecular dynamics simulations are powerful tools for predicting the structure of such complexes. nih.govfrontiersin.orgresearchgate.net Based on known HLA-A*24:02 structures, the CEF14 peptide would be cradled in the binding groove, with the side chains of its anchor residues, Y2 and F10, deeply inserted into the corresponding B and F pockets of the HLA molecule. The central portion of the peptide (residues 3-9) would likely be more exposed and bulge outwards from the groove, making it available for contact with a specific T-cell receptor. nih.gov The precise conformation of these central residues is critical for the fine specificity of the T-cell response.

Table 3: Compound Names Mentioned

Compound Name
Aspartic acid (Asp)
Tyrosine (Tyr)
Cysteine (Cys)
Asparagine (Asn)
Valine (Val)
Leucine (Leu)
Lysine (Lys)
Glutamic acid (Glu)
Phenylalanine (Phe)
Tryptophan (Trp)
Isoleucine (Ile)
Arginine (Arg)

Immunological Research on Cef14 Recognition and T Cell Responses

In Vitro Assessment of CEF14-Specific CD8+ T-Cell Activation

In vitro studies are fundamental to dissecting the cellular immune response to viral antigens. For the CEF14 peptide, these assessments focus on the activation, functional profile, and cytotoxic capacity of CD8+ T-cells that specifically recognize this epitope.

The generation of T-cell lines specific for a particular antigen is a primary step in studying its immunogenicity. This process involves isolating peripheral blood mononuclear cells (PBMCs) from EBV-seropositive donors and repeatedly stimulating them with the peptide of interest.

For EBV epitopes like CEF14, T-cell lines are established by co-culturing PBMCs with autologous (self) antigen-presenting cells (APCs) that have been loaded with the synthetic CEF14 peptide. nih.gov These APCs, which can be dendritic cells or B-cells, present the peptide on their surface via MHC class I molecules. researchgate.net The T-cells that recognize the peptide-MHC complex become activated and begin to proliferate. This expansion is supported by the addition of cytokines like Interleukin-2 (IL-2), which promotes the growth and differentiation of T-cells. wilsonwolf.comyoutube.com Through successive rounds of stimulation, a T-cell line highly enriched for CEF14-specific cells can be generated. wilsonwolf.comnih.gov The success of this expansion can be monitored by tracking the frequency of antigen-specific T-cells. wilsonwolf.com

Table 1: Example Protocol for T-Cell Line Expansion

Step Description Key Reagents/Components
1. Isolation Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of an HLA-A24 positive, EBV-seropositive donor. Ficoll-Paque density gradient centrifugation.
2. Stimulation Co-culture PBMCs with irradiated, autologous APCs pulsed with the CEF14 peptide. nih.gov CEF14 (DYCNVLNKEF) peptide, Autologous APCs.
3. Expansion Culture cells in medium supplemented with T-cell growth factors. RPMI-1640 medium, Fetal Bovine Serum, Interleukin-2 (IL-2). wilsonwolf.com
4. Restimulation Periodically restimulate the T-cells (e.g., weekly) with fresh peptide-pulsed APCs to ensure continued expansion of the specific population. wilsonwolf.com CEF14 peptide, Autologous APCs, IL-2.

| 5. Analysis | Assess the specificity and frequency of CEF14-reactive T-cells. | Flow cytometry with CEF14-HLA-A24 tetramers. |

Upon recognizing their target antigen, activated CD8+ T-cells release a variety of cytokines that orchestrate the immune response. immunology.org The profile of these cytokines reveals the functional nature of the T-cell response (e.g., pro-inflammatory, regulatory). Common methods to measure cytokine production include ELISpot and intracellular cytokine staining (ICS) followed by flow cytometry.

When CEF14-specific T-cell lines are re-stimulated with the peptide, they are expected to produce a characteristic set of effector cytokines. The primary cytokine produced by cytotoxic T-lymphocytes (CTLs) is Interferon-gamma (IFN-γ), which has potent antiviral effects. nih.gov Other cytokines such as Tumor Necrosis Factor-alpha (TNF-α) may also be produced. nih.gov Studies on various EBV lytic cycle epitopes, including those from the Rta protein, confirm that specific CTLs are potent producers of IFN-γ upon stimulation. nih.govnih.gov This cytokine signature is indicative of a Th1-polarized, cell-killing response. nih.gov

Table 2: Expected Cytokine Profile of CEF14-Specific CD8+ T-Cells

Cytokine Expected Level upon Stimulation Primary Function in this Context
IFN-γ High Antiviral activity, activation of other immune cells. nih.gov
TNF-α Moderate Pro-inflammatory effects, induction of apoptosis. nih.gov
IL-2 Low to Moderate T-cell proliferation and survival (autocrine/paracrine).

| IL-10 | Low / Negative | Immunoregulatory, typically associated with Th2 or regulatory cells. nih.gov |

The defining function of a CD8+ CTL is its ability to kill target cells that present its specific antigen. numberanalytics.comnih.gov This cytotoxic activity is essential for eliminating virus-infected cells and tumors. The standard method for measuring this is the chromium-51 (B80572) (⁵¹Cr) release assay. libretexts.org

In this assay, target cells (such as B-lymphoblastoid cell lines) that express the appropriate HLA-A24 molecule are first labeled with radioactive ⁵¹Cr. nih.gov These cells are then pulsed with the CEF14 peptide. When the CEF14-specific CTLs are added, they recognize the peptide-MHC complex on the target cells and induce apoptosis. thermofisher.com This leads to the rupture of the target cell membrane and the release of ⁵¹Cr into the culture supernatant, which can be measured. The amount of radioactivity released is directly proportional to the killing activity of the CTLs. Research has demonstrated that T-cells specific for epitopes on the EBV Rta protein can effectively kill target cells that present these peptides. nih.govnih.gov

Cytokine Production Profiles by CEF14-Stimulated T-Cells

Preclinical Animal Models for Studying CEF14 Immunogenicity

While in vitro assays provide valuable data, animal models are necessary to study the complex dynamics of an immune response within a living organism.

Studying human-specific immune responses in mice presents a challenge because the mouse immune system uses a different set of MHC molecules (H-2) than humans (HLA). To overcome this, researchers use transgenic mice that have been genetically engineered to express human HLA molecules. jax.orgjax.org For an HLA-A24-restricted epitope like CEF14, an HLA-A24 transgenic mouse model would be the appropriate tool.

In such a model, the mice can be immunized with the CEF14 peptide to assess its ability to induce a CD8+ T-cell response in vivo. creative-biolabs.comnih.gov Following immunization, splenocytes from the mice can be analyzed for the presence of CEF14-specific T-cells. These T-cells can then be tested for their function, such as cytokine production and cytotoxic activity against HLA-A24-expressing target cells pulsed with the CEF14 peptide. jax.org These models are critical for evaluating the immunogenic potential of peptide-based vaccine candidates. nih.govnih.gov

Adoptive T-cell therapy is a form of immunotherapy where T-cells are transferred into a host to fight disease. nih.gov Preclinical experiments using animal models are essential for developing and testing these therapies.

In this context, CEF14-specific T-cells, generated and expanded in vitro as described in section 3.1.1, could be adoptively transferred into an appropriate mouse model. nih.gov An ideal model would be an immunodeficient mouse (lacking its own immune system) bearing an EBV-positive, HLA-A24-expressing tumor. nih.govbiorxiv.org After the transfer of the CEF14-specific T-cells, researchers would monitor whether the T-cells can traffic to the tumor site, recognize the tumor cells presenting the CEF14 epitope, and exert an anti-tumor effect, such as slowing tumor growth or causing regression. nih.gov Such experiments provide proof-of-concept for the therapeutic potential of targeting this specific viral antigen. nih.gov

Murine Models of EBV-Related Immunological Responses

T-Cell Receptor (TCR) Repertoire and Specificity Directed Against CEF14

The adaptive immune system's ability to recognize and eliminate virally infected cells is mediated in large part by cytotoxic T-lymphocytes (CTLs), which identify viral epitopes presented on the surface of infected cells by HLA molecules. The specificity of this recognition is determined by the T-cell receptor (TCR), a highly variable receptor on the surface of T-cells. nih.govnih.gov The collective diversity of TCRs within an individual constitutes their TCR repertoire, which is shaped by past and present antigenic exposures. nih.gov

Research into the TCR repertoire specific for viral epitopes like CEF14 provides crucial insights into the nature of the immune response to EBV. Studies on EBV have shown that both the TCRα and TCRβ chains contribute to the diversity and specificity of the response, with certain TCRs being "public," meaning they are shared across different individuals. nih.govfrontiersin.org

Identification of Dominant TCR Clones Recognizing CEF14-HLA-A*24:02

The immune response to a specific viral epitope is often characterized by the expansion of a few T-cell clones that are particularly effective at recognizing the epitope-HLA complex. These are known as dominant TCR clones. While specific studies exhaustively detailing the dominant TCR clones for the CEF14 (EBV Rta 28-37) epitope in the context of HLA-A24:02 are not extensively available in the public domain, research on other epitopes presented by HLA-A24:02 provides a framework for understanding this phenomenon.

For instance, studies on the human T-lymphotropic virus type 1 (HTLV-1) Tax301-309 epitope in HLA-A24:02-positive individuals have revealed highly restricted TCR repertoires with a biased usage of specific TCR Vβ gene families, such as BV7. frontiersin.org Furthermore, a conserved amino acid motif, "PDR," has been identified in the CDR3β region of these TCRs, suggesting a common recognition strategy. frontiersin.org Similarly, in the context of type 1 diabetes, a dominant T-cell clone (4C6) recognizing a preproinsulin-derived peptide presented by HLA-A24:02 was identified, characterized by the TRAV501 α-chain and TRBV7-903 β-chain. nih.gov

These findings suggest that a focused analysis of T-cells responding to CEF14 in HLA-A*24:02-positive individuals would likely reveal a limited set of dominant TCR clones with conserved features in their V-gene usage and CDR3 motifs. Identifying these clones is a critical step in understanding the immunodominance of this epitope and for the potential development of TCR-based immunotherapies.

Table 1: Examples of Dominant TCR Clones Identified for Other Antigens Presented by HLA-A*24:02

Antigen (Epitope)Associated Disease/VirusDominant TCR V-Gene Usage (α/β)Conserved CDR3 MotifsReference
HTLV-1 (Tax301-309)HTLV-1 InfectionBiased towards BV7 family"PDR" motif in CDR3β frontiersin.org
Preproinsulin (PPI3-11)Type 1 DiabetesTRAV501 / TRBV7-903CASSLHHEQYF (CDR3β) nih.gov

This table presents data from analogous systems to illustrate the concept of dominant TCR clones in HLA-A24:02-restricted responses, as direct data for CEF14 is limited.*

Molecular Basis of TCR-Epitope-MHC Recognition

The interaction between a TCR and its corresponding peptide-MHC (pMHC) ligand is a highly specific and structurally complex event that triggers T-cell activation. davislab-oxford.org This recognition is primarily mediated by the complementarity-determining regions (CDRs) of the TCR, which make direct contact with both the presented peptide and the HLA molecule. frontiersin.org The CDR3 loops of both the α and β chains are typically the most variable and are critically involved in recognizing the peptide epitope, while the CDR1 and CDR2 loops primarily interact with the HLA molecule. frontiersin.org

Structural studies of TCR-pMHC complexes have provided detailed atomic-level insights into this recognition process. researchgate.netnih.govbiorxiv.orgembopress.org For example, the structure of a TCR in complex with an HLA-A*24:02-presented peptide in type 1 diabetes revealed that the TCR binding was focused on specific residues of the peptide that protruded from the HLA binding groove. nih.gov This "peg-in-hole" interaction accounted for a significant portion of the binding energy. nih.gov

While a crystal structure of a TCR in complex with CEF14-HLA-A24:02 is not publicly available, we can infer the general principles of this interaction. The TCR would likely dock diagonally across the peptide-binding groove of HLA-A24:02, with the TCRα chain positioned over the N-terminus of the CEF14 peptide and the TCRβ chain over the C-terminus. nih.govresearchgate.net The specific amino acid sequence of the CEF14 peptide (Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe) frontiersin.org would dictate the precise contacts made by the CDR loops of the responding TCRs. The identification and structural analysis of dominant TCRs recognizing CEF14-HLA-A*24:02 would be invaluable for understanding the molecular rules governing this important antiviral immune response.

Table 2: Key Molecular Components in TCR-pMHC Recognition

ComponentFunction in RecognitionKey Interacting Regions
T-Cell Receptor (TCR)Recognizes the specific peptide-MHC complexCDR1, CDR2, and CDR3 loops of α and β chains
Peptide Epitope (CEF14)The specific viral fragment presented to the T-cellAmino acid side chains available for TCR contact
HLA Molecule (HLA-A*24:02)Presents the peptide epitope to the TCRα1 and α2 helices forming the peptide-binding groove

Synthetic Methodologies and Chemical Modifications of Cef14 for Research Applications

Optimized Solid-Phase Peptide Synthesis (SPPS) for CEF14 Production

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like CEF14. The most common approach utilizes Fluorenylmethoxycarbonyl (Fmoc) chemistry, where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin support. altabioscience.comiris-biotech.de While routine, the synthesis of the CEF14 sequence, DYCNVLNKEF, requires specific optimization due to the presence of potentially problematic residues, namely Cysteine (Cys) and Asparagine (Asn).

The cysteine residue at position 3 (Cys3) presents a significant challenge due to the reactivity of its sulfhydryl (thiol) group. During SPPS, this group must be protected to prevent unwanted side reactions, such as oxidation leading to the formation of disulfide-bridged dimers (homo- and heterodimers). sigmaaldrich.commdpi.com A common and effective strategy for Fmoc-SPPS is the use of an acid-labile trityl (Trt) protecting group for the cysteine thiol. sigmaaldrich.com The Fmoc-Cys(Trt)-OH building block is incorporated during synthesis, and the Trt group is stable throughout the chain assembly but is efficiently removed during the final cleavage of the peptide from the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com This one-step deprotection yields the desired peptide with a free thiol group.

The asparagine residue at position 4 (Asn4) can also cause complications. Under certain conditions, the side-chain amide can undergo dehydration to form a nitrile or cyclize to form an aspartimide intermediate, which can lead to epimerization and the formation of sequence impurities. chempep.com Optimization of SPPS for CEF14 involves using coupling reagents that minimize these side reactions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)-based activators, and carefully controlling reaction times. sigmaaldrich.com

Modern SPPS protocols may also incorporate microwave heating to enhance coupling and deprotection efficiencies, which can significantly shorten synthesis times and improve the purity of the crude peptide product. cem.com Following synthesis and cleavage from the resin, CEF14 is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS). medchemexpress.com

Design and Synthesis of CEF14 Analogues for Modulated Immunological Properties

To investigate the structure-function relationships of CEF14, researchers synthesize analogues with specific modifications. These changes can enhance or diminish the peptide's interaction with the HLA-A*24:02 molecule and the T-cell receptor (TCR), providing valuable insights into the molecular basis of immune recognition.

The binding of a peptide to an MHC molecule is a prerequisite for T-cell activation. This interaction is governed by the presence of specific "anchor" residues in the peptide sequence that fit into corresponding pockets in the MHC binding groove. For HLA-A*24:02, the primary anchor residues are a tyrosine (Tyr) or phenylalanine (Phe) at position 2 and a hydrophobic residue such as Phe, leucine (B10760876) (Leu), or isoleucine (Ile) at the C-terminus. asm.orguniprot.org

In CEF14 (DYCNVLNKEF), the Tyr at position 2 (p2) and the Phe at position 10 (p10) serve as these critical anchor residues. Alanine (B10760859) scanning is a common technique to probe the importance of each amino acid in the peptide sequence. genscript.comwikipedia.org In this method, each residue (except for native alanines) is systematically replaced with an alanine. The resulting analogues are then tested for their ability to bind HLA-A*24:02 and activate CEF14-specific T-cells.

Substitution of the anchor residues Tyr2 or Phe10 with alanine would be expected to dramatically reduce or completely abrogate binding to HLA-A*24:02, thereby preventing T-cell activation. nih.gov Conversely, substitutions at other positions may have varied effects. Residues at positions 1, 3, and 6-9 are solvent-exposed and are potential contact points for the T-cell receptor. Modifying these residues can help map the TCR binding interface, with some substitutions leading to enhanced T-cell activation (superagonists) and others diminishing it.

Table 1: Predicted Impact of Alanine Substitutions in CEF14 on HLA-A24:02 Binding This interactive table summarizes the expected outcomes of an alanine scan of the CEF14 peptide based on established HLA-A24:02 binding motifs.

PositionOriginal ResidueSubstituted ResiduePredicted RoleExpected Impact on HLA-A*24:02 Binding
1Asp (D)Ala (A)TCR ContactMinor to Moderate Decrease
2Tyr (Y)Ala (A)Primary Anchor Major Decrease / Abolished
3Cys (C)Ala (A)TCR Contact / StructuralMinor to Moderate Decrease
4Asn (N)Ala (A)Secondary Anchor / TCR ContactModerate Decrease
5Val (V)Ala (A)Secondary AnchorModerate Decrease
6Leu (L)Ala (A)TCR ContactMinor to Moderate Decrease
7Asn (N)Ala (A)TCR ContactMinor to Moderate Decrease
8Lys (K)Ala (A)TCR ContactMinor to Moderate Decrease
9Glu (E)Ala (A)TCR ContactMinor to Moderate Decrease
10Phe (F)Ala (A)Primary Anchor Major Decrease / Abolished

To improve the biophysical properties of CEF14, such as its stability against proteolysis or its binding affinity, non-canonical amino acids (ncAAs) or peptide mimics can be incorporated during synthesis. Peptides are often susceptible to rapid degradation by proteases in a biological environment. Introducing ncAAs, such as D-amino acids (the enantiomers of the natural L-amino acids) or methylated amino acids, can render the peptide bonds resistant to cleavage, thereby increasing the peptide's half-life. d-nb.info

Furthermore, incorporating ncAAs can be used to create peptidomimetics that lock the peptide into a more favorable conformation for HLA binding. For example, replacing certain residues with constrained analogues can pre-organize the peptide backbone into the conformation it adopts when bound to the HLA molecule, potentially increasing binding affinity. mdpi.com However, any modification must be carefully evaluated, as changes to the peptide backbone or side chains can also negatively impact recognition by the TCR.

Amino Acid Substitutions and Their Impact on HLA Binding and T-Cell Activation

Development of Multimeric and Conjugated Forms of CEF14

To enhance the utility of CEF14 in research, it is often synthesized in more complex forms, such as multimeric structures for detecting T-cells or as conjugates with adjuvants to boost its immunogenicity.

A key application of synthetic peptides is the detection and quantification of antigen-specific T-cells. This is commonly achieved using MHC tetramers. An HLA-A24:02/CEF14 tetramer is a reagent composed of four identical HLA-A24:02 protein molecules, each folded with a CEF14 peptide. These four complexes are linked together by a fluorescently-labeled streptavidin molecule.

The generation process involves several steps. First, the extracellular domains of the HLA-A*24:02 heavy chain and the β2-microglobulin light chain are produced recombinantly, often in E. coli. A biotinylation tag is typically engineered onto the C-terminus of the heavy chain. These protein components are then refolded in vitro in the presence of a large excess of the synthetic CEF14 peptide, allowing the stable pMHC (peptide-MHC) monomer to form. The biotinylated monomers are then purified and mixed with fluorescently-labeled streptavidin (e.g., conjugated to Phycoerythrin (PE) or Allophycocyanin (APC)) in a 4:1 molar ratio to form the final tetrameric complex. The high avidity achieved by the tetrameric structure allows for stable binding to CEF14-specific T-cell receptors, enabling the specific staining and enumeration of these rare cells from blood samples using flow cytometry.

While peptides like CEF14 can stimulate T-cells that have already been primed, they are often poorly immunogenic on their own and require an adjuvant to elicit a robust primary immune response. escholarship.org To ensure that both the antigen (CEF14) and the adjuvant are delivered to the same antigen-presenting cell (APC), they can be chemically linked to form a peptide-adjuvant conjugate.

A common strategy involves conjugating CEF14 to a Toll-like receptor (TLR) agonist, such as Pam3CSK4 (a TLR1/2 agonist). The synthesis of such a conjugate can be achieved through various chemoselective ligation methods. For example, the CEF14 peptide can be synthesized with an additional cysteine residue, providing a free thiol group. The Pam3CSK4 adjuvant can be modified with a maleimide (B117702) functional group. The thiol on the peptide reacts specifically with the maleimide on the adjuvant to form a stable thioether bond, creating the desired conjugate. Alternatively, oxime ligation can be used, where a peptide functionalized with an aminooxy group is reacted with an adjuvant containing an aldehyde or ketone. mdpi.com These conjugates have been shown to be more potent at inducing T-cell responses compared to simply mixing the peptide and adjuvant, making them powerful tools for vaccination studies and for investigating the requirements for T-cell priming. frontiersin.org

Mechanistic Insights into Ebv Rta and Cef14 in Viral Pathogenesis

Regulatory Role of Rta in EBV Lytic Cycle and Immune Evasion Mechanisms

Rta is an immediate-early protein that acts as a transcriptional activator, initiating a cascade of gene expression required for viral replication. asm.orgasm.org Its function is not only confined to activating viral promoters but also extends to modulating host cellular processes to create a favorable environment for the virus. frontierspartnerships.orgoup.com

Rta's Influence on Host Cell Gene Expression and Antigen Presentation Machinery

Rta significantly alters the host cell's gene expression profile to support the viral lytic cycle. nih.gov It can induce cells in the G0/G1 phase to enter the S-phase, a state that may be advantageous for efficient viral replication. frontierspartnerships.org This is achieved, in part, by Rta's ability to inhibit the expression of key tumor suppressors like Rb and p53, while inducing the transcription factor E2F1. frontierspartnerships.org Furthermore, Rta can activate cellular signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3-K) pathways, to indirectly regulate viral gene transcription. frontierspartnerships.org

The influence of Rta extends to the host's antigen presentation machinery, a critical component of the anti-viral immune response. Some studies suggest that viral proteins can interfere with the transporter associated with antigen processing (TAP), which is essential for loading viral peptides onto MHC class I molecules. researchgate.net While direct and extensive research on Rta's specific impact on the antigen presentation machinery is ongoing, the ability of herpesviruses to modulate this pathway is a known immune evasion strategy. aai.orgnih.gov For instance, some viral proteins can inhibit TAP-dependent peptide transport, leading to decreased stability of HLA complexes. researchgate.net Epigenetic silencing of MHC-I expression is another mechanism tumors employ to evade immune surveillance, and viral proteins can contribute to this transcriptional suppression. nih.gov

Interplay Between Rta Expression and Host Immune Checkpoint Pathways

Immune checkpoints are crucial for maintaining self-tolerance and modulating the duration and amplitude of immune responses. Viruses, including EBV, can manipulate these pathways to evade immune destruction. Lytic reactivation of another oncogenic herpesvirus, Kaposi's sarcoma-associated herpesvirus (KSHV), has been shown to upregulate the expression of PD-L1 on infected tumor cells. nih.gov While the KSHV RTA protein alone was not sufficient to induce PD-L1, its expression in the context of lytic reactivation contributed to this upregulation, suggesting a complex interplay between viral lytic proteins and host immune checkpoint pathways. nih.gov This highlights a potential area for further investigation into how EBV Rta might similarly influence the expression of immune checkpoint molecules like PD-1 and its ligands, PD-L1 and PD-L2, to facilitate immune escape. nih.govescholarship.org The WNT–β-catenin and MAPK signaling pathways are also known to play a role in cancer immune evasion and can be modulated by viral proteins. escholarship.org

Application of CEF14 as an Immunological Probe in EBV Research

CEF14 is a specific peptide epitope derived from the EBV Rta protein, spanning amino acids 28-37. medchemexpress.comgenscript.com Its chemical formula is C55H81N13O18S and it has a molecular weight of 1244.38. genscript.comgenscript.com.cn This peptide is recognized by the immune system in the context of a specific Human Leukocyte Antigen (HLA) molecule, HLA-A24. medchemexpress.comtargetmol.combiotechhubafrica.co.zaglpbio.com This specificity makes CEF14 a valuable tool for studying EBV-specific T-cell responses.

Monitoring EBV-Specific T-Cell Responses in Research Cohorts

CEF14, as part of the well-defined CEF peptide pool, is widely used as a positive control in assays designed to measure CD8+ T-cell responses. nih.gov These assays, such as the ELISpot assay, quantify the number of T cells that produce interferon-gamma (IFN-γ) upon stimulation with the specific peptide. nih.govbiosyn.com By using CEF14, researchers can monitor the presence and frequency of EBV-specific T cells in the blood of individuals, providing insights into the state of their anti-EBV immunity. nih.govplos.org This is particularly relevant in the context of both healthy EBV carriers and in patients with EBV-associated diseases, where the nature of the T-cell response can be indicative of disease activity or control. plos.orgnih.gov

Investigating T-Cell Responses in Contexts of EBV Reactivation In Vitro

In vitro studies utilizing CEF14 can help elucidate the dynamics of the T-cell response to lytic EBV antigens. By stimulating peripheral blood mononuclear cells (PBMCs) from EBV-positive donors with the CEF14 peptide, it is possible to expand and characterize the Rta-specific T-cell population. eurofins-viracor.com This allows for a detailed analysis of their functional properties, such as their ability to produce various cytokines and their cytotoxic potential. Such in vitro models are crucial for understanding how the immune system recognizes and responds to cells undergoing lytic replication, which is a key aspect of EBV pathogenesis and a potential target for therapeutic interventions. twincore.de For instance, the lysis of EBV-infected B cells can lead to the release of EBV antigens, which can then be presented by professional antigen-presenting cells to boost EBV-specific T-cell responses. twincore.de

Analysis of Antigenic Variation within the Rta Protein Sequence Affecting CEF14

The effectiveness of a T-cell response to a specific epitope like CEF14 is dependent on the conservation of its amino acid sequence. Any variations within this region of the Rta protein could potentially impact its binding to the HLA-A24 molecule or its recognition by the T-cell receptor. While the extensive diversity of EBV strains is well-documented, specific data on the natural variation within the CEF14 epitope (amino acids 28-37 of the Rta protein) and its direct impact on T-cell recognition requires further dedicated sequencing and functional studies across different viral isolates and patient populations. Understanding such antigenic variation is critical for the design of effective T-cell-based immunotherapies targeting EBV.

Advanced Methodologies in Epitope Discovery and Immunological Analysis Applicable to Cef14

Computational Immunoinformatics and Prediction Algorithms for Viral Epitopes

The identification of T-cell epitopes is a cornerstone of understanding and manipulating immune responses to viral infections. nih.gov Computational immunoinformatics has emerged as a critical first step in this process, enabling the large-scale prediction of potential epitopes from viral proteomes, thus minimizing the experimental workload. nih.gov These algorithms are essential for designing epitope-based vaccines and for monitoring immune responses. medcraveonline.com

Prediction of T-cell epitopes primarily revolves around forecasting the binding affinity of short peptides to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. frontiersin.org For the viruses represented in the CEF pool (CMV, EBV, and Influenza), a variety of computational tools and algorithms are employed.

Key Prediction Approaches:

Sequence-Based Methods: These algorithms, such as NetMHCpan, use artificial neural networks or other machine learning models trained on large datasets of experimentally validated peptide-MHC binding data. mdpi.comtandfonline.com They can predict binding to a wide range of HLA alleles, which is crucial given the high polymorphism of HLA genes in the human population. nih.gov

Structure-Based Methods: These approaches utilize the three-dimensional structures of peptide-MHC complexes to predict binding. While computationally intensive, they can provide detailed insights into the molecular interactions governing epitope presentation.

Consensus Methods: To improve accuracy, some tools, like the one available through the Immune Epitope Database (IEDB), combine the predictions of several different algorithms. ijbiotech.com

In the context of viruses like EBV and CMV, which establish chronic infections, immunoinformatics can help identify conserved epitopes across different viral strains, which is critical for the development of broadly effective immunotherapies. uri.edufrontiersin.org Furthermore, computational workflows can integrate various prediction steps, from identifying potential protein targets to selecting promiscuous epitopes that bind to multiple HLA supertypes, thereby increasing population coverage. nih.govnih.gov

Table 1: Selected Immunoinformatics Tools for Viral Epitope Prediction

Tool NamePrediction MethodKey FeaturesRelevant Viruses in CEF Pool
NetMHCpan Artificial Neural NetworkPredicts binding of peptides to any HLA-I and HLA-II molecule with a known sequence. mdpi.comCMV, EBV, Influenza
IEDB Analysis Resource ConsensusIntegrates predictions from multiple methods, including NetMHCpan, SMM, and others. ijbiotech.comCMV, EBV, Influenza
MULTIPRED Hidden Markov Models & ANNsPredicts promiscuous peptides that bind to multiple HLA alleles within a supertype. nih.govCMV, EBV, Influenza
TransMut Transformer-derived self-attentionPredicts peptide-HLA-I binding and can optimize mutated peptides for vaccine design. researchgate.netCMV, EBV, Influenza

This table is for illustrative purposes and is not exhaustive.

High-Throughput Screening Platforms for T-Cell Epitope Identification

While computational predictions are powerful, experimental validation is essential to confirm the immunogenicity of predicted epitopes. High-throughput screening platforms have revolutionized this process, allowing for the rapid testing of large numbers of peptides.

Common High-Throughput Screening Techniques:

ELISpot (Enzyme-Linked Immunospot) Assays: This highly sensitive assay is a workhorse for T-cell immunology. It quantifies the number of cytokine-secreting cells (e.g., IFN-γ) at a single-cell level in response to peptide stimulation. Peptide pools, including the CEF pool, are frequently used as positive controls in these assays. nih.gov

Peptide Microarrays: This technology allows for the simultaneous screening of thousands of peptides immobilized on a solid surface. T-cells are incubated on the microarray, and their binding to specific peptides can be detected, enabling the rapid mapping of epitopes.

MHC-Multimer Staining: Fluorescently labeled MHC molecules loaded with specific peptides (MHC multimers or tetramers) can directly stain and quantify antigen-specific T-cells via flow cytometry. This technique can be adapted for high-throughput screening by barcoding different multimers.

The CEF peptide pool is instrumental in these platforms as a reliable positive control, ensuring that the assays are performing correctly and that the donor's T-cells are functional. peptides.de For instance, in studies aiming to identify novel epitopes from a pathogen, a robust response to the CEF pool confirms the integrity of the experimental system. nih.gov The development of matrix peptide pools, where peptides are arranged in a grid, allows for the efficient deconvolution of responses to individual epitopes from a larger pool. peptides.de

Single-Cell Resolution Techniques for Analyzing CEF14-Specific T-Cell Functions

To gain a deeper understanding of the heterogeneity and functionality of T-cell responses, researchers are increasingly turning to single-cell analysis techniques. These methods provide unprecedented detail about individual T-cells responding to specific epitopes, such as those in the CEF pool.

Multi-parameter flow cytometry uses fluorescently labeled antibodies to simultaneously measure multiple proteins (typically 10-20) on or in single cells. When combined with intracellular cytokine staining (ICS), it can create detailed functional profiles of CEF-specific T-cells, identifying subpopulations based on their expression of cytokines (e.g., IFN-γ, TNF-α, IL-2), degranulation markers (e.g., CD107a), and memory markers (e.g., CD45RA, CCR7).

Mass cytometry (CyTOF) is a significant advancement that uses antibodies tagged with heavy metal isotopes instead of fluorochromes. This technology overcomes the issue of spectral overlap in flow cytometry, allowing for the simultaneous measurement of over 40 parameters. This high-dimensional capability enables a comprehensive dissection of the immune response to CEF peptides, revealing rare cell subsets and complex functional signatures that would be missed by lower-parameter methods.

Single-cell RNA sequencing (scRNA-seq) provides a complete transcriptional profile of individual cells. By sorting T-cells that respond to CEF peptides (e.g., using activation markers or MHC multimers) and performing scRNA-seq, researchers can:

Uncover Transcriptional Heterogeneity: Identify distinct subpopulations of CEF-specific T-cells based on their gene expression patterns.

Define Functional States: Link transcriptional profiles to specific T-cell functions, such as cytotoxicity, proliferation, and exhaustion.

Reconstruct T-Cell Receptor (TCR) Sequences: Simultaneously sequence the TCR of each cell, linking antigen specificity directly to its transcriptional state.

These single-cell techniques are powerful tools for dissecting the nuances of viral-specific T-cell immunity, with the CEF pool serving as a robust model system for methods development and validation. biorxiv.org

Multi-Parameter Flow Cytometry and Mass Cytometry (CyTOF)

In Vitro Humanized Organoid Models for EBV-Host Interactions

Studying the complex interplay between viruses and the human immune system in a physiologically relevant context is a major challenge. In vitro humanized organoid models are an emerging technology that addresses this gap, particularly for studying pathogens like EBV.

These models involve creating three-dimensional organ-like structures (organoids) from human stem cells and, in some cases, co-culturing them with immune cells to create a "humanized" environment. For EBV, which primarily infects B-cells and epithelial cells, researchers can generate lymphoid or epithelial organoids to model key aspects of the viral lifecycle and the host response.

Applications in EBV Research:

Modeling Viral Latency and Reactivation: Organoids can provide a more realistic environment than traditional 2D cell cultures for studying the establishment and maintenance of EBV latency, as well as the triggers for lytic reactivation.

Investigating Immune Evasion: By incorporating immune cells, these models can be used to study the mechanisms EBV employs to evade T-cell recognition and killing.

Screening Antiviral and Immunotherapeutic Agents: Humanized organoids offer a promising platform for testing the efficacy of new drugs and cell-based therapies against EBV-associated diseases.

While the direct application of the CEF peptide pool (which contains EBV epitopes) to these models is still an area of active development, the insights gained from T-cell responses to these epitopes in patients are crucial for designing and validating the immune components of these sophisticated in vitro systems.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 216862-58-7?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to verify molecular structure and purity. For novel compounds, ensure reproducibility by cross-referencing spectral data with synthetic protocols and reporting retention times or Rf values. For known compounds, validate against peer-reviewed literature .

Q. What are the standard synthesis protocols for this compound?

  • Methodological Answer : Review primary literature for established synthetic routes (e.g., reaction conditions, catalysts, yields). Optimize protocols by testing variables like temperature, solvent polarity, and reaction time. Document deviations rigorously and validate purity at each step using analytical methods. Include detailed experimental steps in supplementary materials to enable replication .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Conduct thermal analysis (DSC, TGA) for melting point and stability, solubility tests in varied solvents, and spectroscopic studies for electronic properties. Compare results with computational predictions (e.g., DFT calculations) to identify discrepancies. Report all experimental parameters (e.g., humidity, pressure) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. Replicate conflicting experiments under controlled conditions, standardizing variables like cell lines, dosage, and assay protocols. Use meta-analysis to identify confounding factors (e.g., solvent effects, impurities) and validate findings through orthogonal assays .

Q. What computational models are suitable for studying the mechanism of action of this compound?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock, Schrödinger) to predict target binding and MD simulations (GROMACS, AMBER) for dynamic interactions. Validate models with experimental data (e.g., kinetic assays, mutagenesis). Use QSAR analysis to correlate structural features with activity and identify optimization pathways .

Q. How to design experiments to study the stability of this compound under varying environmental conditions?

  • Methodological Answer : Develop a factorial design testing pH, temperature, and light exposure. Use accelerated stability studies (ICH guidelines) with HPLC monitoring degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls and replicate experiments to distinguish artifacts from true degradation .

Q. What strategies can mitigate bias when analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Use blinded assessment for biological assays and randomize compound testing orders. Apply multivariate statistics (PCA, PLS regression) to isolate key structural contributors. Cross-validate models with external datasets and report effect sizes with confidence intervals to avoid overinterpretation .

Methodological Frameworks for Rigorous Inquiry

  • For Hypothesis Testing : Align research questions with the PICO framework (Population, Intervention, Comparison, Outcome) to ensure clarity and testability. Example: "Does this compound (Intervention) inhibit Enzyme X (Outcome) more effectively than Compound Y (Comparison) in vitro (Population)?" .
  • For Data Interpretation : Use triangulation by combining experimental, computational, and literature data to validate findings. Document all raw data and analytical workflows in open-access repositories to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.